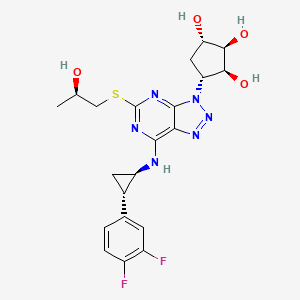

Antiplatelet agent 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H24F2N6O4S |

|---|---|

Molecular Weight |

494.5 g/mol |

IUPAC Name |

(1S,2R,3S,4R)-4-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-[(2R)-2-hydroxypropyl]sulfanyltriazolo[4,5-d]pyrimidin-3-yl]cyclopentane-1,2,3-triol |

InChI |

InChI=1S/C21H24F2N6O4S/c1-8(30)7-34-21-25-19(24-13-5-10(13)9-2-3-11(22)12(23)4-9)16-20(26-21)29(28-27-16)14-6-15(31)18(33)17(14)32/h2-4,8,10,13-15,17-18,30-33H,5-7H2,1H3,(H,24,25,26)/t8-,10+,13-,14-,15+,17+,18-/m1/s1 |

InChI Key |

XLAMEKYEUNWPNY-UVNXCEEKSA-N |

Isomeric SMILES |

C[C@H](CSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)O)N[C@@H]4C[C@H]4C5=CC(=C(C=C5)F)F)O |

Canonical SMILES |

CC(CSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)O)NC4CC4C5=CC(=C(C=C5)F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

"Antiplatelet agent 1" mechanism of action on P2Y12 receptor

An In-Depth Technical Guide to the Mechanism of Action of Clopidogrel on the P2Y12 Receptor

Introduction

Clopidogrel is a potent antiplatelet agent belonging to the thienopyridine class of drugs, widely prescribed for the prevention of atherothrombotic events in patients with a history of myocardial infarction, stroke, or established peripheral arterial disease.[1] It functions as an irreversible inhibitor of the P2Y12 adenosine diphosphate (ADP) receptor, a key player in platelet activation and aggregation.[2] Clopidogrel itself is an inactive prodrug that requires a two-step metabolic activation process in the liver to form its active thiol metabolite.[2][3][4] This active metabolite then selectively and irreversibly binds to the P2Y12 receptor on the platelet surface, preventing ADP-mediated platelet activation for the entire lifespan of the platelet, which is approximately 7 to 10 days.

Pharmacokinetics and Metabolic Activation

Following oral administration, clopidogrel is rapidly absorbed from the intestine. A significant portion, around 85%, is immediately hydrolyzed by carboxylesterase 1 in the liver into an inactive carboxylic acid derivative. The remaining portion undergoes a two-step oxidative process mediated by cytochrome P450 (CYP) enzymes to generate the active thiol metabolite responsible for its antiplatelet activity.

The initial step involves the conversion of clopidogrel to 2-oxo-clopidogrel, a reaction primarily catalyzed by CYP2C19, with contributions from CYP1A2 and CYP2B6. Subsequently, 2-oxo-clopidogrel is further metabolized to the active thiol metabolite. The active metabolite reaches its maximum plasma concentration approximately 30-60 minutes after administration.

The P2Y12 Receptor and Its Signaling Pathway

The P2Y12 receptor is a G protein-coupled receptor (GPCR) that is primarily coupled to the inhibitory G-protein, Gαi. It plays a central role in amplifying and sustaining platelet activation and is crucial for thrombus formation. When its endogenous ligand, ADP, binds to the P2Y12 receptor, it initiates a cascade of intracellular signaling events.

The activation of the Gαi subunit leads to the inhibition of adenylyl cyclase, an enzyme responsible for converting ATP to cyclic AMP (cAMP). The resulting decrease in intracellular cAMP levels reduces the activity of protein kinase A (PKA). PKA normally phosphorylates vasodilator-stimulated phosphoprotein (VASP), and this phosphorylated VASP (VASP-P) inhibits the activation of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor. Therefore, by inhibiting adenylyl cyclase, P2Y12 activation leads to reduced VASP phosphorylation, which in turn promotes GPIIb/IIIa receptor activation.

Simultaneously, the Gβγ subunits dissociated from the activated G-protein stimulate the phosphoinositide 3-kinase (PI3K) pathway. PI3K activation leads to the phosphorylation and activation of Akt (also known as Protein Kinase B), which contributes to granule secretion and further amplifies platelet activation signals. Both of these pathways ultimately converge on the conformational activation of the GPIIb/IIIa receptor. The activated GPIIb/IIIa receptor binds to fibrinogen, creating cross-links between platelets and leading to platelet aggregation and thrombus formation.

Mechanism of P2Y12 Inhibition by Clopidogrel's Active Metabolite

The active thiol metabolite of clopidogrel is a specific and non-competitive antagonist of the P2Y12 receptor. It forms a covalent, irreversible disulfide bridge with one or more cysteine residues on the extracellular domain of the P2Y12 receptor. This covalent bond permanently inactivates the receptor, preventing ADP from binding and initiating the downstream signaling cascade. Studies have suggested the involvement of cysteine residues Cys17 and Cys270 in this interaction.

By irreversibly blocking the P2Y12 receptor, clopidogrel's active metabolite prevents the Gαi-mediated inhibition of adenylyl cyclase and the Gβγ-mediated activation of PI3K. This leads to sustained intracellular levels of cAMP, increased VASP phosphorylation, and subsequent inhibition of GPIIb/IIIa receptor activation. The result is a dose-dependent inhibition of platelet aggregation, which is maintained for the life of the platelet.

Recent research has also indicated that clopidogrel's active metabolite disrupts the organization of P2Y12 receptors on the platelet membrane. It has been shown to induce the breakdown of P2Y12 receptor homooligomers and cause them to partition out of lipid rafts, which are specialized membrane microdomains important for receptor function.

Quantitative Analysis of Clopidogrel's Efficacy

The antiplatelet effect of clopidogrel is dose-dependent, with steady-state inhibition of platelet aggregation typically achieved between days 3 and 7 of repeated daily dosing. At steady state, a standard 75 mg daily dose results in an inhibition of ADP-induced platelet aggregation ranging from 40% to 60%.

| Parameter | Value | Condition | Source |

| IC50 | 1.9 ± 0.3 μM | Inhibition of ADP (6 μM)-induced platelet aggregation in washed human platelets in vitro. | |

| Steady-State Inhibition | 40% - 60% | ADP-induced platelet aggregation after repeated daily doses. | |

| Time to Onset | 2 hours | Dose-dependent inhibition observed after a single oral dose. | |

| Time to Steady State | 3 to 7 days | With repeated daily doses. |

Note: The IC50 value is for the parent compound clopidogrel in a specific in vitro preparation (washed platelets) and may not directly reflect the potency of the active metabolite in vivo. The in vivo effects are a result of the complex pharmacokinetics of the prodrug's activation.

Key Experimental Methodologies

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay is a gold standard for assessing platelet function. It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist like ADP.

Protocol:

-

Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate anticoagulant.

-

PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 240 x g for 10 minutes) to obtain platelet-rich plasma (PRP). Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes).

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2 x 10⁸ platelets/mL) using PPP.

-

Aggregation Measurement:

-

Place an aliquot of adjusted PRP into an aggregometer cuvette with a stir bar and pre-warm to 37°C.

-

Calibrate the instrument using PRP for 0% aggregation and PPP for 100% aggregation.

-

Add an ADP solution (e.g., 5-20 μM) to the PRP to induce aggregation.

-

Record the increase in light transmittance over time (typically 5-10 minutes) as platelets aggregate.

-

-

Data Analysis: The maximum percentage of aggregation is calculated. For inhibition studies, PRP from subjects treated with clopidogrel is compared to baseline or untreated controls.

References

A Technical Guide to the Platelet-Inhibitory Mechanism of Clopidogrel

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the signal transduction pathway modulated by the antiplatelet agent clopidogrel. It details the molecular interactions, downstream signaling cascades, and overall impact on platelet function. This guide includes quantitative data on its efficacy, detailed experimental protocols for key assays, and visual diagrams to elucidate complex pathways and workflows.

Introduction to Clopidogrel

Clopidogrel is a potent oral antiplatelet agent belonging to the thienopyridine class.[1] It is widely prescribed for the prevention of thrombotic events, such as myocardial infarction and ischemic stroke, particularly in patients with acute coronary syndromes or those undergoing percutaneous coronary intervention.[1] Clopidogrel is a prodrug, meaning it is administered in an inactive form and requires hepatic metabolism to be converted into its active thiol metabolite.[1][2] This active metabolite exerts its antiplatelet effect by selectively and irreversibly inhibiting the P2Y12 adenosine diphosphate (ADP) receptor on the surface of platelets.[1] This irreversible binding means the effect lasts for the entire lifespan of the platelet, which is approximately 7 to 10 days.

The P2Y12 Signal Transduction Pathway and its Inhibition by Clopidogrel

Platelet activation is a critical process in hemostasis and thrombosis. ADP, released from dense granules of activated platelets and damaged cells, is a key agonist that amplifies platelet activation and aggregation. ADP exerts its effects by binding to two G-protein coupled receptors (GPCRs) on the platelet surface: P2Y1 and P2Y12. While both are necessary for a full aggregation response, the P2Y12 receptor is the specific target of clopidogrel.

The P2Y12 receptor is coupled to the inhibitory G-protein, Gi. Upon binding of ADP, the Gi protein is activated, leading to two primary downstream effects:

-

Inhibition of Adenylyl Cyclase: The activated Gi protein inhibits the enzyme adenylyl cyclase. This action reduces the intracellular conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

Activation of PI3-Kinase: The P2Y12 receptor also mediates the activation of Phosphoinositide 3-kinase (PI3K), which is involved in stabilizing platelet aggregation.

The reduction in cAMP levels has a profound impact on platelet activation. Lower cAMP leads to decreased activity of Protein Kinase A (PKA). PKA normally phosphorylates a protein called Vasodilator-Stimulated Phosphoprotein (VASP). Phosphorylated VASP (VASP-P) is a key negative regulator of platelet activation; it prevents the conformational change of the Glycoprotein IIb/IIIa (GPIIb/IIIa) receptor.

Therefore, by inhibiting adenylyl cyclase and lowering cAMP, ADP binding to P2Y12 leads to reduced VASP phosphorylation. This de-phosphorylated VASP allows for the "inside-out" signaling that activates the GPIIb/IIIa receptor. The activated GPIIb/IIIa receptor has a high affinity for fibrinogen, which acts as a bridge between platelets, leading to platelet aggregation and thrombus formation.

Clopidogrel's Mechanism of Inhibition:

Clopidogrel's active thiol metabolite forms a covalent, irreversible disulfide bond with the P2Y12 receptor, primarily involving cysteine residues. This permanently blocks ADP from binding to the receptor. By antagonizing the P2Y12 receptor, clopidogrel prevents the Gi-mediated inhibition of adenylyl cyclase. This results in sustained intracellular cAMP levels, leading to increased PKA activity and higher levels of phosphorylated VASP. VASP-P then continues to suppress the activation of the GPIIb/IIIa receptor, thereby inhibiting platelet aggregation.

Quantitative Data on Clopidogrel Efficacy

The inhibitory effect of clopidogrel and its active metabolite can be quantified using various laboratory methods. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.

| Parameter | Agonist | Assay Method | Value | Reference |

| IC50 of Clopidogrel | ADP (6 µM) | Light Transmission Aggregometry (Washed Platelets) | 1.9 ± 0.3 µM | |

| IC50 of Cangrelor (P2Y12 Inhibitor) | ADP (5 µM) | Light Transmission Aggregometry | 23.1 ± 4.0 nM | |

| IC50 of Cangrelor (P2Y12 Inhibitor) | N/A | VASP Phosphorylation Assay | 25.5 ± 7.7 nM | |

| Inhibition of Platelet Aggregation | ADP (10 µM) | Light Transmission Aggregometry (in ACS patients) | ~22% reduction 24h post 300mg dose | |

| Inhibition of P-selectin Expression | ADP (10 µM) | Flow Cytometry (in ACS patients) | ~16% reduction 24h post 300mg dose | |

| Steady-State Inhibition | ADP | Light Transmission Aggregometry (75mg daily dose) | 40% to 60% |

Note: Cangrelor data is included for comparison as a direct-acting P2Y12 inhibitor. The in vitro IC50 for clopidogrel itself (not its active metabolite) is shown in washed platelets, as the prodrug is inactive in platelet-rich plasma.

Detailed Experimental Protocols

Light Transmission Aggregometry (LTA)

LTA is considered the gold standard for assessing platelet aggregation. It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Objective: To measure the inhibitory effect of clopidogrel on ADP-induced platelet aggregation.

Materials and Reagents:

-

Aggregometer (e.g., Helena Laboratories PACKS-4)

-

Plastic blood collection tubes with 3.2% (0.109 M) sodium citrate anticoagulant.

-

Centrifuge for PRP and platelet-poor plasma (PPP) preparation.

-

Pipettes and tips.

-

Adenosine Diphosphate (ADP) stock solution (e.g., 1 mM). Working solutions of 2, 5, 10, and 20 µmol/L are commonly used.

-

Phosphate-Buffered Saline (PBS).

-

Patient and control blood samples.

Procedure:

-

Blood Collection: Collect whole blood into sodium citrate tubes. Avoid agitation to prevent premature platelet activation.

-

PRP Preparation: Centrifuge the citrated whole blood at a low speed (e.g., 100-200 x g or 1000 rpm for 10 minutes) at room temperature to obtain platelet-rich plasma (PRP) as the supernatant.

-

PPP Preparation: Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g or 3000 rpm for 10 minutes) to pellet the remaining cells and obtain platelet-poor plasma (PPP).

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 250 x 10⁹/L) using autologous PPP.

-

Aggregometer Setup:

-

Calibrate the aggregometer. Use PPP to set the 100% aggregation (maximum light transmission) baseline and PRP to set the 0% aggregation baseline.

-

Place a stir bar in the PRP cuvette and pre-warm to 37°C.

-

-

Aggregation Measurement:

-

Pipette the adjusted PRP into a cuvette with a magnetic stir bar.

-

Place the cuvette in the aggregometer and allow the baseline to stabilize.

-

Add the ADP agonist (e.g., to a final concentration of 5 or 10 µM) to the PRP to induce aggregation.

-

Record the change in light transmission for a set period (e.g., 6-10 minutes).

-

-

Data Analysis: The primary endpoint is the maximum percentage of aggregation achieved. Compare the aggregation response in samples from clopidogrel-treated patients to that of untreated controls. A reduced aggregation percentage indicates an inhibitory effect.

VASP Phosphorylation Flow Cytometry Assay

This assay specifically measures the phosphorylation state of VASP, which is a direct downstream marker of P2Y12 receptor activity. It is a highly specific method for assessing the effects of P2Y12 inhibitors like clopidogrel.

Objective: To quantify the level of VASP phosphorylation in platelets as an index of P2Y12 receptor inhibition.

Materials and Reagents:

-

Flow cytometer.

-

Commercial VASP/P2Y12 assay kit (e.g., from Diagnostica Stago/Biocytex), which typically includes:

-

Prostaglandin E1 (PGE1) solution.

-

PGE1 + ADP solution.

-

Fixative solution.

-

Permeabilization solution.

-

Monoclonal antibody against phosphorylated VASP (e.g., clone 16C2), often conjugated to a fluorophore.

-

-

Citrated whole blood samples.

Procedure:

-

Sample Incubation:

-

Divide the whole blood sample into two aliquots.

-

To the first aliquot, add PGE1. PGE1 stimulates adenylyl cyclase, leading to high cAMP and maximal VASP phosphorylation. This serves as a positive control for the phosphorylation pathway.

-

To the second aliquot, add a mixture of PGE1 and ADP. In uninhibited platelets, ADP will act on the P2Y12 receptor to counteract the effect of PGE1, resulting in low VASP phosphorylation.

-

Incubate both samples for a specified time (e.g., 10 minutes) at room temperature.

-

-

Fixation and Permeabilization:

-

Add a fixative solution to stop the reaction and preserve the cell structure.

-

Following fixation, add a permeabilization buffer to allow the antibody to access the intracellular VASP protein.

-

-

Antibody Staining:

-

Add the fluorescently-labeled anti-VASP-P monoclonal antibody to both tubes.

-

Incubate in the dark as per the kit's instructions to allow for antibody binding.

-

-

Flow Cytometry Analysis:

-

Acquire the samples on a flow cytometer.

-

Gate on the platelet population based on their forward and side scatter characteristics.

-

Measure the Mean Fluorescence Intensity (MFI) of the gated platelets in both the (PGE1) and (PGE1 + ADP) tubes.

-

-

Data Analysis:

-

Calculate the Platelet Reactivity Index (PRI) using the MFI values: PRI (%) = [(MFI_PGE1) - (MFI_PGE1+ADP)] / (MFI_PGE1) x 100

-

A low PRI indicates a strong inhibitory effect of clopidogrel, as ADP is unable to reverse the PGE1-induced VASP phosphorylation. A high PRI suggests poor response or "clopidogrel resistance."

-

Conclusion

Clopidogrel is a cornerstone of antiplatelet therapy. Its mechanism relies on the irreversible antagonism of the platelet P2Y12 receptor following metabolic activation in the liver. By blocking the Gi-coupled signaling cascade, clopidogrel maintains high intracellular cAMP levels, promotes VASP phosphorylation, and ultimately prevents the activation of the GPIIb/IIIa receptor, which is the final common pathway for platelet aggregation. Understanding this intricate signaling pathway is crucial for the development of novel antiplatelet agents and for optimizing therapeutic strategies in patients with thrombotic diseases. The experimental protocols provided herein represent standard methods for evaluating the pharmacodynamic effects of P2Y12 inhibitors in both preclinical and clinical research settings.

References

An In-depth Technical Guide to the Effects of Clopidogrel on Platelet Activation Markers

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Clopidogrel, a thienopyridine-class antiplatelet agent, is a cornerstone in the prevention of atherothrombotic events.[1] As a prodrug, it requires hepatic metabolism to its active form, which then irreversibly antagonizes the P2Y12 adenosine diphosphate (ADP) receptor on platelets.[2][3] This action blocks a critical pathway in platelet activation and aggregation.[2] This technical guide provides a detailed overview of Clopidogrel's mechanism of action, its quantifiable effects on key platelet activation markers, and the experimental protocols used for their assessment. The information is intended to support research and development efforts in the fields of hematology, cardiology, and drug discovery.

Mechanism of Action: P2Y12 Receptor Inhibition

Upon oral administration, Clopidogrel is absorbed and undergoes a two-step metabolic activation process in the liver, primarily mediated by cytochrome P450 enzymes (including CYP2C19, CYP1A2, and CYP2B6), to form its active thiol metabolite.[4] This active metabolite specifically and irreversibly binds to the P2Y12 receptor on the platelet surface.

The P2Y12 receptor, when activated by ADP, couples to the inhibitory G protein (Gi), which in turn inhibits adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels reduce the activity of protein kinase A (PKA), thereby decreasing the phosphorylation of proteins like the vasodilator-stimulated phosphoprotein (VASP). Dephosphorylated VASP no longer inhibits the conformational change of the glycoprotein (GP) IIb/IIIa receptor, a key step for platelet aggregation.

By irreversibly blocking the P2Y12 receptor, Clopidogrel's active metabolite prevents the ADP-induced decrease in cAMP, maintaining VASP in its phosphorylated state and ultimately inhibiting the activation of the GPIIb/IIIa receptor and subsequent platelet aggregation. This inhibitory effect persists for the entire lifespan of the platelet, which is approximately 7 to 10 days.

Effects on Platelet Activation Markers

The efficacy of Clopidogrel is quantified by measuring its impact on various platelet activation markers. These markers are typically cell surface proteins or intracellular signaling molecules whose expression or phosphorylation state changes upon platelet activation.

P-selectin (CD62P)

P-selectin is a protein stored in the alpha-granules of resting platelets. Upon activation, it is rapidly translocated to the platelet surface, where it mediates interactions with leukocytes. Clopidogrel significantly inhibits ADP-induced P-selectin expression.

Activated Glycoprotein IIb/IIIa (PAC-1 Binding)

The GPIIb/IIIa receptor is the most abundant receptor on the platelet surface. Upon platelet activation, it undergoes a conformational change to an active state that can bind fibrinogen, leading to platelet aggregation. The monoclonal antibody PAC-1 specifically recognizes the activated form of GPIIb/IIIa. Clopidogrel treatment markedly reduces the binding of PAC-1 following ADP stimulation.

Vasodilator-Stimulated Phosphoprotein (VASP)

VASP is an intracellular protein whose phosphorylation state is a specific indicator of P2Y12 receptor activity. In resting platelets or in the presence of P2Y12 inhibitors, VASP is phosphorylated. ADP-induced P2Y12 activation leads to VASP dephosphorylation. The VASP phosphorylation assay measures the platelet reactivity index (PRI), with a lower PRI indicating a greater effect of Clopidogrel.

Quantitative Data Summary

The following tables summarize the quantitative effects of Clopidogrel on key platelet activation markers as reported in various studies.

Table 1: Effect of Clopidogrel on P-selectin (CD62P) Expression

| Study Population | Agonist | Measurement Method | Result | Citation |

| Healthy Volunteers | ADP | Flow Cytometry | Significant inhibition of P-selectin expression | |

| Patients with Atherosclerotic Vascular Disease | Endogenous | Flow Cytometry | Reduced P-selectin expression compared to untreated or aspirin-treated patients | |

| Patients with Peripheral Artery Disease | ADP & TRAP | Flow Cytometry | Significant reduction in CD62p expression after 7 and 28 days of treatment | |

| Patients with Coronary Artery Disease | ADP (10 µM) | Flow Cytometry | ~55% inhibition of P-selectin expression in both good and poor responders (by VASP) |

Table 2: Effect of Clopidogrel on Activated GPIIb/IIIa (PAC-1 Binding)

| Study Population | Agonist | Measurement Method | Result | Citation |

| Patients with Coronary Artery Disease | ADP (10 & 20 µM) | Flow Cytometry | Significant correlation between lower PAC-1 binding and higher % inhibition in VerifyNow assay | |

| Healthy Subjects | ADP (0.5 µM) | Flow Cytometry | Marked, statistically significant reduction in PAC-1 binding compared to placebo | |

| Patients with Coronary Artery Disease | ADP (10 µM) | Flow Cytometry | ~40% inhibition of activated GPIIb/IIIa in good responders (by VASP) |

Table 3: Effect of Clopidogrel on VASP Phosphorylation

| Study Population | Measurement Method | Result (Platelet Reactivity Index - PRI) | Citation | | :--- | :--- | :--- | :--- | :--- | | Patients with Ischemic Cardiovascular Disease | Flow Cytometry | PRI was 61.1 ± 17.0% in treated patients vs. 79.0 ± 4.1% in untreated patients (P < 0.0001) | | | Patients with Stable Coronary Disease | Flow Cytometry | PRI > 50% is often used as a cutoff to define high on-treatment platelet reactivity | | | Healthy Volunteers vs. CHD Patients | Western Blot | PRI was 37 ± 25% in treated patients vs. 91 ± 8% in healthy volunteers (p<0.05) | |

Experimental Protocols

Accurate assessment of platelet activation markers is critical for evaluating the efficacy of antiplatelet agents. The following sections detail the methodologies for the most common assays.

Flow Cytometry for P-selectin and PAC-1

Flow cytometry is a powerful technique for the rapid, quantitative analysis of cell surface markers on a per-platelet basis in whole blood.

Methodology:

-

Blood Collection: Collect whole blood into tubes containing an appropriate anticoagulant (e.g., sodium citrate or ACD). It is crucial to minimize artifactual platelet activation during venipuncture.

-

Agonist Stimulation (Optional): To measure platelet reactivity, aliquots of whole blood are stimulated with a platelet agonist, typically ADP at a final concentration of 5-20 µM, for a defined period (e.g., 2-10 minutes) at room temperature. An unstimulated sample serves as a baseline control.

-

Antibody Staining: Fluorochrome-conjugated monoclonal antibodies are added to the blood samples.

-

Platelet Identification: An antibody against a constitutively expressed platelet-specific marker (e.g., CD42a or CD61) is used to gate the platelet population.

-

Activation Marker Detection: Antibodies against the activation markers of interest (e.g., anti-CD62P for P-selectin and FITC-conjugated PAC-1 for activated GPIIb/IIIa) are added. An isotype-matched control antibody is used to determine background fluorescence.

-

-

Fixation: The reaction is stopped, and cells are fixed by adding a fixative solution, such as 1% paraformaldehyde. Note: PAC-1 binding cannot be assessed on pre-fixed platelets.

-

Data Acquisition and Analysis: Samples are analyzed on a flow cytometer. The platelet population is identified based on its forward and side scatter characteristics and positive staining for the platelet-specific marker. The percentage of platelets positive for the activation marker and/or the mean fluorescence intensity (MFI) is then quantified within the platelet gate.

VASP Phosphorylation Assay

This flow cytometric assay specifically measures the inhibition of the P2Y12 pathway.

Methodology:

-

Blood Collection: Collect whole blood into sodium citrate or EDTA-containing tubes.

-

Incubation: Whole blood samples are divided into two tubes and incubated with:

-

Prostaglandin E1 (PGE1)

-

PGE1 + ADP

-

-

Permeabilization and Staining: Platelets are permeabilized, and intracellular VASP is labeled with a specific primary monoclonal antibody against phosphorylated VASP (VASP-P), followed by a fluorochrome-conjugated secondary antibody.

-

Data Acquisition and Analysis: Samples are analyzed by flow cytometry. The mean fluorescence intensity (MFI) of VASP-P is measured for both conditions (MFI_PGE1 and MFI_PGE1+ADP).

-

Calculation: The Platelet Reactivity Index (PRI) is calculated using the formula: PRI (%) = [(MFI_PGE1) - (MFI_PGE1+ADP)] / (MFI_PGE1) x 100.

Light Transmission Aggregometry (LTA)

LTA is considered a gold standard for assessing platelet aggregation. It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Methodology:

-

PRP Preparation: Whole blood is centrifuged at a low speed (e.g., 150 x g for 10 minutes) to obtain platelet-rich plasma (PRP). The remaining blood is centrifuged at a higher speed (e.g., 2000 x g for 10 minutes) to obtain platelet-poor plasma (PPP).

-

Calibration: The aggregometer is calibrated by setting 0% aggregation with PRP and 100% aggregation with PPP.

-

Aggregation Measurement: A cuvette containing PRP and a stir bar is placed in the aggregometer. After establishing a baseline, an agonist (e.g., ADP at 5-20 µmol/L) is added.

-

Data Analysis: The change in light transmission is recorded over time. The maximal aggregation percentage is determined from the aggregation curve. In patients treated with Clopidogrel, a lower maximal aggregation in response to ADP indicates a greater drug effect. A maximal aggregation of ≥40% in response to ADP has been suggested as a cutoff to predict thromboembolic complications.

Conclusion

Clopidogrel exerts its antiplatelet effect by irreversibly inhibiting the P2Y12 receptor, a key mediator of ADP-induced platelet activation. The efficacy of this inhibition can be reliably assessed by quantifying its effects on established platelet activation markers, including P-selectin expression, activated GPIIb/IIIa (PAC-1 binding), and VASP phosphorylation. Standardized experimental protocols, primarily utilizing flow cytometry and light transmission aggregometry, are essential for obtaining reproducible and comparable data in both research and clinical settings. This guide provides the foundational technical information required for professionals engaged in the study and development of antiplatelet therapies.

References

Clopidogrel and its Pivotal Role in the Inhibition of ADP-Induced Platelet Aggregation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clopidogrel is a cornerstone antiplatelet agent, widely prescribed for the prevention of atherothrombotic events.[1][2] As a prodrug of the thienopyridine class, its therapeutic efficacy is mediated by an active metabolite that selectively and irreversibly antagonizes the P2Y12 adenosine diphosphate (ADP) receptor on the platelet surface.[3][4] This action blocks a critical pathway in platelet activation and aggregation, thereby reducing the risk of thrombus formation.[1] This technical guide provides an in-depth exploration of the mechanism of action of clopidogrel, with a specific focus on its role in ADP-induced platelet aggregation. It includes a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in the field of drug development.

Introduction to Clopidogrel and its Clinical Significance

Clopidogrel is indicated for the prevention of vascular ischemic events in patients with a history of symptomatic atherosclerotic disease, such as myocardial infarction, ischemic stroke, and peripheral artery disease. It is also a critical component of dual antiplatelet therapy (DAPT), in combination with aspirin, for patients with acute coronary syndrome (ACS) and those undergoing percutaneous coronary intervention (PCI). The clinical efficacy of clopidogrel in reducing major adverse cardiac and cerebrovascular events has been demonstrated in numerous large-scale clinical trials.

Mechanism of Action: From Prodrug to P2Y12 Receptor Antagonist

Clopidogrel is administered as an inactive prodrug and requires a two-step metabolic activation process in the liver to exert its antiplatelet effect.

-

Step 1: Oxidation. Following oral administration, clopidogrel is rapidly absorbed from the gastrointestinal tract. A significant portion, approximately 85%, is hydrolyzed by esterases to an inactive carboxylic acid derivative. The remaining 15% undergoes oxidation by hepatic cytochrome P450 (CYP) enzymes, primarily CYP2C19, CYP1A2, and CYP2B6, to form an intermediate metabolite, 2-oxo-clopidogrel.

-

Step 2: Further Metabolism to the Active Metabolite. The 2-oxo-clopidogrel is then further metabolized by CYP enzymes, including CYP3A4, CYP2C19, CYP2B6, and CYP2C9, to generate the active thiol metabolite.

This active metabolite is the pharmacologically active entity that targets the P2Y12 receptor. It forms an irreversible disulfide bond with cysteine residues on the P2Y12 receptor, leading to a conformational change that prevents ADP from binding. This irreversible inhibition persists for the entire lifespan of the platelet, which is approximately 7 to 10 days.

Signaling Pathway of ADP-Induced Platelet Aggregation and Clopidogrel's Intervention

Adenosine diphosphate (ADP) is a key agonist in platelet activation, acting through two G-protein coupled receptors on the platelet surface: P2Y1 and P2Y12.

-

P2Y1 Receptor: Coupled to Gq, its activation by ADP leads to an increase in intracellular calcium (Ca2+) levels, resulting in platelet shape change and transient aggregation.

-

P2Y12 Receptor: Coupled to Gi, its activation by ADP inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels reduce the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), which in turn promotes the activation of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor. The activated GPIIb/IIIa receptor binds to fibrinogen, leading to stable platelet aggregation and thrombus formation.

Clopidogrel's active metabolite specifically and irreversibly blocks the P2Y12 receptor, thereby preventing the downstream signaling cascade that leads to GPIIb/IIIa activation and stable platelet aggregation.

Quantitative Data on the Efficacy of Clopidogrel

The antiplatelet effect of clopidogrel has been quantified through various in vitro, ex vivo, and clinical studies.

Table 1: In Vitro and Ex Vivo Inhibition of Platelet Aggregation

| Parameter | Agonist | Concentration | Value | Reference |

| IC50 | ADP | 6 µM | 1.9 ± 0.3 µM (in washed platelets) | |

| Inhibition of Platelet Aggregation | ADP | 5 µM | 40% to 60% (at steady state with 75 mg/day) | |

| Inhibition of Platelet Aggregation (Single Dose) | ADP | 5 µM | 42 ± 6% (at 2 hours with 400 mg) | |

| Inhibition of Platelet Aggregation (Maintenance Dose) | ADP | 5 µM | 65.3 ± 12.1% (with 75 mg/day) vs. 45.1 ± 20.9% (with 150 mg/day) | |

| Inhibition of Platelet Aggregation (vs. Aspirin) | ADP | - | 24.6 ± 3.3% (Clopidogrel) vs. 44.7 ± 2.9% (Aspirin) |

Table 2: Pharmacokinetic Parameters of Clopidogrel and its Active Metabolite

| Parameter | Value | Reference |

| Bioavailability | ~50% | |

| Protein Binding | ~98% | |

| Half-life (Clopidogrel) | ~6 hours | |

| Half-life (Active Metabolite) | ~30 minutes | |

| Time to Peak Plasma Concentration (Active Metabolite) | 30-60 minutes | |

| Excretion | ~50% in urine, ~46% in feces |

Table 3: Summary of Key Clinical Trial Outcomes

| Trial | Patient Population | Comparison | Key Finding | Reference |

| CAPRIE | Recent MI, recent stroke, or established PAD | Clopidogrel vs. Aspirin | 8.7% relative risk reduction in the composite endpoint of ischemic stroke, MI, or vascular death with clopidogrel. | |

| CURE | ACS without ST-segment elevation | Clopidogrel + Aspirin vs. Placebo + Aspirin | 20% relative risk reduction in the composite endpoint of cardiovascular death, nonfatal MI, or stroke with clopidogrel. | |

| CREDO | Patients undergoing PCI | Long-term Clopidogrel + Aspirin vs. Short-term Clopidogrel + Aspirin | 27% relative risk reduction in the combined endpoint of death, MI, or stroke with long-term clopidogrel. | |

| MATCH | High-risk patients with recent ischemic stroke or TIA | Clopidogrel + Aspirin vs. Clopidogrel alone | No significant reduction in major vascular events, but an increase in life-threatening bleeding with the combination. |

Detailed Experimental Protocols

The evaluation of clopidogrel's antiplatelet activity relies on several key laboratory assays.

Light Transmission Aggregometry (LTA)

LTA is considered the gold standard for assessing platelet aggregation.

Principle: This method measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets clump together, the turbidity of the PRP decreases, allowing more light to pass through.

Methodology:

-

Sample Collection: Collect whole blood into tubes containing 3.2% or 3.8% sodium citrate.

-

PRP and PPP Preparation:

-

Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to obtain PRP.

-

Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain platelet-poor plasma (PPP).

-

-

Assay Procedure:

-

Adjust the platelet count in the PRP if necessary.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Add a specific volume of PRP to a cuvette with a stir bar and place it in the aggregometer.

-

Add the agonist (e.g., ADP at a final concentration of 5-20 µM).

-

Record the change in light transmission over time (typically 5-10 minutes).

-

-

Data Analysis: The primary endpoint is the maximal platelet aggregation (%), which is the maximum change in light transmission from baseline.

Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay

The VASP assay is a highly specific method for assessing the effect of P2Y12 receptor inhibitors.

Principle: VASP is an intracellular protein that is phosphorylated in response to increased cAMP levels. Activation of the P2Y12 receptor inhibits adenylyl cyclase, leading to decreased cAMP and subsequent dephosphorylation of VASP. By measuring the phosphorylation state of VASP, the level of P2Y12 receptor inhibition can be determined.

Methodology (Flow Cytometry-based):

-

Sample Collection: Collect whole blood in citrated tubes.

-

Incubation:

-

In one tube, incubate the whole blood with prostaglandin E1 (PGE1) to stimulate maximal VASP phosphorylation.

-

In a second tube, incubate the whole blood with both PGE1 and ADP.

-

-

Fixation and Permeabilization: Fix the cells with a fixative agent and then permeabilize the platelet membrane to allow intracellular antibody staining.

-

Staining: Stain the platelets with a fluorescently labeled monoclonal antibody specific for phosphorylated VASP.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer to measure the mean fluorescence intensity (MFI) of the stained platelets in both tubes.

-

Data Analysis: Calculate the Platelet Reactivity Index (PRI) using the following formula: PRI (%) = [(MFI(PGE1) - MFI(PGE1 + ADP)) / MFI(PGE1)] x 100. A lower PRI indicates a higher level of P2Y12 inhibition by clopidogrel.

Quantification of Clopidogrel's Active Metabolite

Measuring the plasma concentration of the unstable active metabolite of clopidogrel requires specific and sensitive analytical methods.

Principle: Due to the instability of the thiol group in the active metabolite, it is typically stabilized by derivatization with a thiol-reactive agent, such as 2-bromo-3'-methoxyacetophenone (MPB), immediately after blood collection. The stable derivative is then extracted from the plasma and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Methodology:

-

Sample Collection and Stabilization: Collect blood into tubes containing an anticoagulant and immediately add a solution of the stabilizing agent (e.g., MPB).

-

Plasma Separation: Centrifuge the blood sample to separate the plasma.

-

Sample Preparation: Perform protein precipitation or liquid-liquid extraction to isolate the derivatized active metabolite from the plasma matrix.

-

LC-MS/MS Analysis:

-

Inject the extracted sample into an LC-MS/MS system.

-

Separate the analyte from other plasma components using a suitable chromatography column.

-

Detect and quantify the analyte using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis: Construct a calibration curve using standards of known concentrations to determine the concentration of the active metabolite in the unknown samples.

Experimental Workflows

The evaluation of a P2Y12 inhibitor like clopidogrel typically follows a structured workflow from preclinical to clinical studies.

Conclusion

Clopidogrel remains a vital therapeutic agent in the management of atherothrombotic diseases. Its mechanism of action, centered on the irreversible inhibition of the P2Y12 receptor, effectively curtails ADP-induced platelet aggregation. A thorough understanding of its pharmacology, coupled with robust and standardized experimental methodologies, is crucial for ongoing research and the development of novel antiplatelet therapies. This guide provides a comprehensive overview of the core principles and techniques essential for professionals in this field. The variability in patient response, largely attributed to genetic polymorphisms in CYP enzymes, underscores the importance of personalized medicine approaches and the continued development of reliable platelet function tests.

References

- 1. P2Y12, a new platelet ADP receptor, target of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The variability of platelet response to aspirin and clopidogrel: revisiting the Caprie, Cure, Credo, and Match trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]

- 4. Enhanced antiplatelet effect of clopidogrel in patients whose platelets are least inhibited by aspirin: a randomized crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Core Mechanism of Action: Inhibition of Thromboxane A₂-Mediated Calcium Mobilization

An In-depth Technical Guide: The Impact of Aspirin on Intracellular Calcium Mobilization in Platelets

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the mechanism by which aspirin, a cornerstone antiplatelet agent, modulates intracellular calcium ([Ca²⁺]i) signaling in human platelets. This document outlines the core signaling pathways, presents quantitative data from key studies, and provides detailed experimental protocols for researchers investigating these phenomena.

Aspirin (acetylsalicylic acid) exerts its primary antiplatelet effect through the irreversible inhibition of the cyclooxygenase-1 (COX-1) enzyme.[1][2][3] This enzyme is critical for the conversion of arachidonic acid into prostaglandin H₂ (PGH₂), the precursor for Thromboxane A₂ (TXA₂), a potent platelet agonist and vasoconstrictor.[4][5]

In platelets, TXA₂ binds to the G-protein coupled thromboxane prostanoid (TP) receptor. This receptor is predominantly coupled to the Gq alpha subunit, which in turn activates phospholipase C-beta (PLCβ). PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

IP₃ diffuses through the cytoplasm and binds to its receptor (IP₃R) on the membrane of the dense tubular system (DTS), the platelet's equivalent of the endoplasmic reticulum and primary intracellular calcium store. This binding triggers the release of stored Ca²⁺ into the cytoplasm, causing a rapid and significant increase in [Ca²⁺]i. This elevation in cytosolic calcium is a critical signal that drives subsequent platelet activation processes, including shape change, granule secretion, and the conformational activation of integrin αIIbβ₃, which is necessary for platelet aggregation.

By irreversibly acetylating a serine residue (Ser-529) in the active site of COX-1, aspirin blocks the synthesis of TXA₂, thereby attenuating this entire signaling cascade and significantly reducing agonist-induced intracellular calcium mobilization. The effect is permanent for the lifespan of the platelet (7-10 days).

Signaling Pathway Diagram

Caption: Aspirin's mechanism of inhibiting platelet calcium mobilization.

Quantitative Data on Aspirin's Impact

Aspirin's effect on [Ca²⁺]i is most pronounced when platelets are stimulated by agonists that rely heavily on the COX-1/TXA₂ pathway, such as collagen or arachidonic acid itself. In contrast, its effect is minimal on mobilization induced by strong agonists like thrombin, which primarily activate platelets through TXA₂-independent pathways (e.g., PAR1/PAR4 receptors coupled to Gq and G12/13).

| Agonist | Treatment | Parameter | Result | Reference |

| Collagen (10 µg/mL) | Control (Vehicle) | Change in [Ca²⁺]i | ~175 nM increase | |

| Aspirin (0.5 mM) | Change in [Ca²⁺]i | ~50 nM increase (~71% inhibition) | ||

| Collagen | Aspirin-treated platelets | EC₅₀ for Ca²⁺ Mobilization | 9.8 µg/mL | |

| Aspirin + Vitamin E (100 µM) | EC₅₀ for Ca²⁺ Mobilization | 21.3 µg/mL (Potentiated inhibition) | ||

| Thrombin (0.2 U/mL) | Control (Vehicle) | Cytosolic [Ca²⁺]i | Basal: 84 nM, Activated: 546 nM | |

| Aspirin | Thrombin-induced Ca²⁺ Mobilization | No significant inhibitory effect observed | ||

| Arachidonic Acid | Aspirin (All doses: 81, 162, 325 mg/day) | Platelet Aggregation | Near complete suppression |

Detailed Experimental Protocols

This section describes a standard protocol for measuring intracellular calcium mobilization in washed human platelets using the ratiometric fluorescent indicator Fura-2 AM.

Materials and Reagents

-

Anticoagulant: Acid-Citrate-Dextrose (ACD) solution (85 mM trisodium citrate, 71 mM citric acid, 111 mM glucose).

-

Platelet Wash Buffer: Tyrode's-HEPES buffer (137 mM NaCl, 2.7 mM KCl, 12 mM NaHCO₃, 0.4 mM NaH₂PO₄, 1 mM MgCl₂, 5.5 mM glucose, 5 mM HEPES, pH 7.4).

-

Calcium Indicator: Fura-2 AM (acetoxymethyl ester) stock solution (1 mM in anhydrous DMSO).

-

Dispersing Agent: Pluronic F-127 (20% w/v in DMSO).

-

Platelet Agonists: Collagen, Thrombin, Arachidonic Acid, etc.

-

Test Compound: Aspirin (acetylsalicylic acid) stock solution.

-

Instrumentation: Spectrofluorometer or fluorescence plate reader with dual excitation capabilities (e.g., 340 nm and 380 nm) and emission at ~510 nm.

Platelet Preparation (Washed Platelets)

-

Blood Collection: Draw whole blood from healthy, consenting donors (who have abstained from NSAIDs for at least 10 days) into syringes containing ACD anticoagulant (6 parts blood to 1 part ACD).

-

Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at 150-200 x g for 20 minutes at room temperature with no brake.

-

Platelet Isolation: Carefully aspirate the upper PRP layer. Centrifuge the PRP at 800-1000 x g for 15 minutes to pellet the platelets.

-

Washing: Discard the supernatant (platelet-poor plasma). Gently resuspend the platelet pellet in Tyrode's-HEPES buffer. Repeat the centrifugation and resuspension step twice to wash the platelets.

-

Final Resuspension: After the final wash, resuspend the platelet pellet in Tyrode's-HEPES buffer and adjust the platelet count to a final concentration of 2-3 x 10⁸ platelets/mL. Allow platelets to rest for 30-60 minutes at 37°C.

Fura-2 AM Loading

-

To the resting platelet suspension, add Fura-2 AM to a final concentration of 2-5 µM. To aid in dye dispersion, Fura-2 AM can be pre-mixed with an equal volume of 20% Pluronic F-127.

-

Incubate the platelets in the dark at 37°C for 45-60 minutes with gentle mixing every 15 minutes.

-

After incubation, wash the platelets once with Tyrode's-HEPES buffer to remove extracellular dye.

-

Resuspend the Fura-2-loaded platelets in fresh Tyrode's-HEPES buffer (containing 1 mM CaCl₂) to the desired final concentration.

Calcium Mobilization Measurement

-

Instrument Setup: Set the spectrofluorometer to alternate excitation between 340 nm and 380 nm, while measuring emission at 510 nm. Set the temperature to 37°C.

-

Incubation with Inhibitor: Transfer an aliquot of the Fura-2-loaded platelet suspension to a cuvette or microplate well. Add aspirin or vehicle control and incubate for the desired time (e.g., 5-15 minutes).

-

Baseline Measurement: Record the baseline fluorescence ratio (F340/F380) for approximately 60 seconds to ensure a stable signal.

-

Agonist Stimulation: Add the platelet agonist (e.g., collagen) and continue recording the fluorescence ratio for 3-5 minutes to capture the full calcium response.

-

Data Analysis: The F340/F380 ratio is proportional to the intracellular calcium concentration. The change in this ratio from baseline to the peak after agonist addition represents the magnitude of calcium mobilization.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for assessing the impact of an antiplatelet agent on calcium mobilization.

Caption: Workflow for platelet intracellular calcium mobilization assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibitory Effects of Aspirin and Cilostazol on Intracellular Ca2+ Mobilization and Aggregation in Thrombin-activated Human Platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Transient effect of aspirin on collagen-induced platelet accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vitamin E potentiates the antiplatelet activity of aspirin in collagen-stimulated platelets | Haematologica [haematologica.org]

- 5. Role of internalization in platelet activation induced by collagen fibers--differential effects of aspirin, cytochalasin D, and prostaglandin E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetic and Pharmacodynamic Profile of Clopidogrel

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clopidogrel is a widely prescribed antiplatelet agent belonging to the thienopyridine class. It is a prodrug that, once metabolized to its active form, acts as an irreversible antagonist of the P2Y12 adenosine diphosphate (ADP) receptor on platelets.[1][2][3] This action inhibits platelet activation and aggregation, thereby reducing the risk of atherothrombotic events in patients with acute coronary syndrome (ACS), recent myocardial infarction (MI), recent stroke, or established peripheral arterial disease.[4][5] This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic profile of clopidogrel, including detailed experimental protocols and signaling pathways.

Pharmacokinetic Profile

Clopidogrel's journey through the body involves absorption, distribution, extensive metabolism, and eventual excretion. A significant portion of its pharmacokinetic variability is attributed to genetic polymorphisms of enzymes involved in its metabolism, particularly cytochrome P450 2C19 (CYP2C19).

Absorption

Following oral administration, clopidogrel is rapidly absorbed from the gastrointestinal tract. However, its bioavailability is greater than 50%. Peak plasma levels of the main circulating inactive metabolite occur approximately one hour after a 75 mg oral dose. The presence of food has a minimal effect on the absorption of clopidogrel.

Distribution

Clopidogrel and its main inactive metabolite are highly protein-bound, at approximately 98% and 94% respectively. The apparent volume of distribution is large, suggesting extensive tissue distribution.

Metabolism

Clopidogrel is a prodrug that requires a two-step oxidative process in the liver to be converted to its active thiol metabolite. This metabolic activation is crucial for its antiplatelet activity.

-

Step 1: Esterase Hydrolysis: Approximately 85% of the absorbed clopidogrel is rapidly hydrolyzed by carboxylesterase 1 (CES1) to an inactive carboxylic acid derivative (SR26334), which is the main circulating metabolite. This pathway significantly reduces the amount of parent drug available for conversion to the active metabolite.

-

Step 2: Cytochrome P450-mediated Activation: The remaining 15% of the clopidogrel prodrug is metabolized by hepatic cytochrome P450 (CYP) enzymes in a two-step process to form the active metabolite.

-

The first step involves the formation of an intermediate metabolite, 2-oxo-clopidogrel. This is primarily mediated by CYP2C19, with contributions from CYP1A2 and CYP2B6.

-

The second step involves the further oxidation of 2-oxo-clopidogrel to the active thiol metabolite. This step is also predominantly carried out by CYP2C19, with contributions from CYP2B6, CYP2C9, and CYP3A4.

-

Genetic variations in CYP2C19 can significantly impact the formation of the active metabolite and, consequently, the antiplatelet effect of clopidogrel. Individuals who are poor metabolizers for CYP2C19 have lower plasma concentrations of the active metabolite and diminished platelet inhibition.

Excretion

Following an oral dose of 14C-labeled clopidogrel, approximately 50% of the radioactivity is excreted in the urine and about 46% in the feces over five days. The elimination half-life of the parent drug is approximately 6 hours, while the active metabolite has a much shorter half-life of about 30 minutes. The inactive carboxylic acid metabolite has an elimination half-life of 7 to 8 hours.

Quantitative Pharmacokinetic Data

| Parameter | Value | Reference(s) |

| Absorption | ||

| Bioavailability | >50% | |

| Tmax (inactive metabolite) | ~1 hour | |

| Effect of Food | Minimal | |

| Distribution | ||

| Protein Binding (Clopidogrel) | 98% | |

| Protein Binding (Inactive Metabolite) | 94% | |

| Metabolism | ||

| Hydrolysis by Esterases | ~85% to inactive metabolite | |

| Activation by CYPs | ~15% to active metabolite | |

| Key CYP Enzymes | CYP2C19, CYP1A2, CYP2B6, CYP2C9, CYP3A4 | |

| Excretion | ||

| Urinary Excretion | ~50% | |

| Fecal Excretion | ~46% | |

| Half-life | ||

| Clopidogrel (Parent Drug) | ~6 hours | |

| Active Metabolite | ~30 minutes | |

| Inactive Carboxylic Acid Metabolite | 7-8 hours |

Pharmacodynamic Profile

The pharmacodynamic effect of clopidogrel is the inhibition of platelet aggregation. This is achieved through the irreversible binding of its active metabolite to the P2Y12 receptor on platelets.

Mechanism of Action

The active thiol metabolite of clopidogrel selectively and irreversibly binds to the P2Y12 receptor. This binding prevents ADP from activating the P2Y12 receptor, which in turn blocks the activation of the glycoprotein IIb/IIIa complex. The glycoprotein IIb/IIIa complex is the final common pathway for platelet aggregation, and its inhibition prevents platelets from cross-linking with fibrinogen. Because the binding is irreversible, the antiplatelet effect lasts for the entire lifespan of the platelet, which is approximately 7 to 10 days.

Onset and Duration of Action

The onset of action of clopidogrel is dose-dependent. After a single oral dose, a dose-dependent inhibition of platelet aggregation can be observed within 2 hours. With a standard 75 mg daily maintenance dose, a steady-state level of platelet inhibition (40-60%) is achieved between 3 and 7 days. To achieve a more rapid onset of action, a loading dose is often administered. A 300 mg loading dose can produce significant platelet inhibition within 4-6 hours, while a 600 mg loading dose can achieve this within 2 hours. The antiplatelet effect persists for about 5 days after the discontinuation of the drug, as new platelets enter circulation.

Dose-Response Relationship

Higher loading and maintenance doses of clopidogrel generally result in a greater and faster inhibition of platelet aggregation. However, there is significant inter-individual variability in the response to clopidogrel, with some patients exhibiting "high on-treatment platelet reactivity" despite standard dosing. This variability is influenced by genetic factors (e.g., CYP2C19 polymorphisms), drug-drug interactions, and patient-specific factors.

Quantitative Pharmacodynamic Data

| Parameter | Value | Reference(s) |

| Onset of Action | ||

| Single Dose (dose-dependent) | Within 2 hours | |

| 300 mg Loading Dose | 4-6 hours for significant inhibition | |

| 600 mg Loading Dose | Within 2 hours for significant inhibition | |

| Steady-State Inhibition | ||

| 75 mg daily | 40-60% inhibition after 3-7 days | |

| Duration of Action | ||

| After Discontinuation | ~5 days | |

| Mechanism | ||

| Target | P2Y12 ADP Receptor | |

| Binding | Irreversible |

Experimental Protocols

Pharmacokinetic Analysis: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Objective: To quantify the concentrations of clopidogrel and its metabolites in plasma.

Methodology:

-

Sample Preparation: Collect blood samples from subjects at predefined time intervals after drug administration into tubes containing an anticoagulant (e.g., EDTA). To stabilize the reactive thiol metabolite, samples are often immediately treated with a derivatizing agent like 2-bromo-3'-methoxyacetophenone. Plasma is separated by centrifugation.

-

Extraction: Perform liquid-liquid extraction or solid-phase extraction to isolate the analytes (clopidogrel, active metabolite, inactive carboxylic acid metabolite) from the plasma matrix. An internal standard (e.g., a stable isotope-labeled version of the analyte) is added to correct for extraction losses and matrix effects.

-

Chromatographic Separation: Inject the extracted sample into an HPLC system equipped with a suitable column (e.g., C18 or C8). A mobile phase gradient is used to separate the analytes based on their physicochemical properties.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The analytes are ionized (e.g., by electrospray ionization) and specific parent-product ion transitions are monitored in multiple reaction monitoring (MRM) mode for highly selective and sensitive quantification.

-

Data Analysis: A calibration curve is constructed using known concentrations of the analytes to determine the concentrations in the study samples. Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are then calculated from the concentration-time data.

Pharmacodynamic Analysis: Light Transmission Aggregometry (LTA)

Objective: To measure ADP-induced platelet aggregation in platelet-rich plasma (PRP). LTA is considered the gold standard for assessing platelet function.

Methodology:

-

Blood Collection: Draw venous blood into tubes containing 3.2% sodium citrate as an anticoagulant.

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Centrifuge the citrated whole blood at a low speed (e.g., 100-200 g) for 10-15 minutes at room temperature to obtain PRP in the supernatant.

-

Centrifuge the remaining blood at a high speed (e.g., 1500-2000 g) for 15-20 minutes to obtain PPP.

-

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized value (e.g., 250-300 x 10^9/L) using autologous PPP.

-

Aggregation Measurement:

-

Place a cuvette with PPP in the aggregometer to set the baseline (100% light transmission).

-

Place a cuvette with PRP in the aggregometer to set the 0% light transmission.

-

Add a platelet agonist, such as ADP (typically at concentrations of 5 µM or 20 µM), to the PRP sample with continuous stirring at 37°C.

-

As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases. The change in light transmission is recorded over time (typically 5-10 minutes).

-

-

Data Analysis: The maximum platelet aggregation is expressed as a percentage change in light transmission from baseline. The inhibition of platelet aggregation is calculated by comparing the results before and after clopidogrel administration.

Pharmacodynamic Analysis: Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay

Objective: To specifically assess the level of P2Y12 receptor inhibition by measuring the phosphorylation state of VASP in platelets.

Methodology:

-

Blood Collection: Collect whole blood in tubes containing an anticoagulant.

-

Platelet Treatment: Aliquots of whole blood are incubated in the presence of prostaglandin E1 (PGE1) alone or PGE1 plus ADP.

-

PGE1 stimulates the phosphorylation of VASP.

-

ADP, acting through the P2Y12 receptor, inhibits adenylyl cyclase, leading to a decrease in cAMP and consequently a reduction in VASP phosphorylation. Clopidogrel's inhibition of the P2Y12 receptor will prevent this ADP-mediated dephosphorylation.

-

-

Cell Lysis and Staining: After incubation, the platelets are fixed and permeabilized. They are then stained with fluorescently labeled antibodies specific for phosphorylated VASP and a platelet-specific marker (e.g., CD61).

-

Flow Cytometry Analysis: The samples are analyzed by flow cytometry. The fluorescence intensity of the phosphorylated VASP antibody is measured in the platelet population.

-

Data Analysis: A platelet reactivity index (PRI) is calculated based on the fluorescence intensity of samples incubated with PGE1 alone versus those incubated with PGE1 and ADP. A lower PRI indicates a higher level of P2Y12 receptor inhibition by clopidogrel.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Metabolic activation pathway of clopidogrel.

Caption: P2Y12 receptor signaling pathway and clopidogrel's inhibitory effect.

Caption: Experimental workflow for Light Transmission Aggregometry (LTA).

References

Potential Off-Target Effects of Aspirin in Preclinical Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential off-target effects of the antiplatelet agent aspirin, as observed in preclinical studies. While the primary antiplatelet action of aspirin is the irreversible inhibition of cyclooxygenase-1 (COX-1), a growing body of evidence from in vitro and in vivo preclinical research indicates that aspirin exerts a range of effects independent of this canonical pathway. These off-target activities, particularly those related to its anti-cancer and immunomodulatory properties, are of significant interest in drug development and translational research. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the involved signaling pathways to offer a comprehensive resource for the scientific community.

Quantitative Summary of Off-Target Effects

The following tables summarize the quantitative data from preclinical studies investigating the off-target effects of aspirin. These data highlight the dose-dependent nature of these effects and provide insights into the potential therapeutic windows for non-canonical applications of aspirin.

Table 1: In Vitro Inhibition of Off-Target Molecules by Aspirin

| Target | Cell Line/System | Method | IC50 / Effective Concentration | Reference |

| Cyclooxygenase-2 (COX-2) | Human Articular Chondrocytes | Prostaglandin E2 Immunoassay | 29.3 µM | [1] |

| NF-κB Activation | Various Human Cancer Cell Lines | Electrophoretic Mobility Shift Assay | 0.83 - 64 µM (NO-Aspirin) | [2] |

| Wnt/β-catenin Pathway | Colorectal Cancer Cell Lines | TCF-driven Luciferase Assay | Dose-dependent decrease | [3] |

Table 2: In Vivo Effects of Aspirin in Preclinical Models

| Animal Model | Aspirin Dose | Duration | Key Off-Target Effect | Quantitative Finding | Reference |

| ApcMin/+ Mice | 25 mg/kg/day | 28 days | Apoptosis in tumors | > 2-fold increase in apoptotic cells | [4] |

| HepG2 Xenograft Nude Mice | 100 mg/kg/day | 7 weeks | Inhibition of tumor growth | - | [5] |

| TH-MYCN Neuroblastoma Mice | 10 mg/kg/day | 10 days | Reduced tumor burden | Significantly lower tumor burden (P < 0.01) | |

| Colorectal Cancer Xenograft Mice | 15, 50, 100 mg/kg/day | - | Inhibition of tumor cell proliferation | Dose-dependent inhibition | |

| APCMin+/- Mice | 40 mg/kg | - | NF-κB activation in adenomas | >0.5 mM salicylate levels in tumors sufficient for response |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of aspirin's off-target effects.

In Vivo Murine Model of Colon Carcinogenesis (ApcMin/+ Mice)

-

Objective: To evaluate the effect of aspirin on established polyposis in a genetic mouse model of colon cancer.

-

Animal Model: Male ApcMin/+ mice, which spontaneously develop intestinal adenomas.

-

Treatment Protocol:

-

At 12 weeks of age, confirm the presence of polyposis in the mice.

-

Randomly assign mice to two groups: vehicle control and aspirin treatment.

-

Prepare the aspirin formulation by dissolving it in dimethyl sulfoxide (DMSO) to a final concentration of 5% by volume, and then diluting to 5 mg/mL with 0.5% carboxymethylcellulose (CMC). The vehicle control consists of the same DMSO/CMC solution without aspirin.

-

Administer aspirin orally at a dose of 25 mg/kg/day for 28 consecutive days. Administer the vehicle control in the same manner to the control group.

-

At the end of the treatment period, euthanize the mice and collect intestinal tissues.

-

-

Endpoint Analysis:

-

Tumor Assessment: Count the number and measure the size of intestinal tumors.

-

Apoptosis Analysis: Perform immunohistochemical staining for an apoptosis marker (e.g., cleaved caspase-3) on tumor sections and quantify the number of apoptotic cells.

-

COX Activity Assay: Measure the ex vivo synthesis of prostaglandin E2 (PGE2) in liver tissue to confirm the biological activity of aspirin.

-

In Vitro NF-κB Activation Assay (Electrophoretic Mobility Shift Assay - EMSA)

-

Objective: To determine the effect of aspirin on the DNA-binding activity of the NF-κB transcription factor in cancer cell lines.

-

Cell Lines: Human cancer cell lines (e.g., colon, pancreatic, breast).

-

Experimental Procedure:

-

Culture the chosen cancer cell lines to 70-80% confluency.

-

Treat the cells with varying concentrations of aspirin or a vehicle control for a specified time (e.g., 30 minutes to 24 hours).

-

Following treatment, harvest the cells and prepare nuclear extracts.

-

Synthesize a double-stranded oligonucleotide probe containing the consensus DNA binding site for NF-κB and label it with a radioactive isotope (e.g., ³²P) or a non-radioactive tag.

-

Incubate the nuclear extracts with the labeled probe to allow for the formation of protein-DNA complexes.

-

Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.

-

Visualize the bands by autoradiography (for radioactive probes) or other appropriate detection methods. A decrease in the intensity of the shifted band in aspirin-treated samples compared to the control indicates inhibition of NF-κB activation.

-

Proteomic Analysis of Aspirin-Mediated Protein Acetylation

-

Objective: To identify cellular proteins that are acetylated by aspirin, independent of COX-1.

-

Methodology: Stable Isotope Labeling with Amino acids in Cell culture (SILAC) combined with mass spectrometry.

-

Experimental Workflow:

-

Culture cells (e.g., HeLa cells) in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids (e.g., ¹³C₆-lysine and ¹³C₆,¹⁵N₄-arginine).

-

Treat the "heavy" labeled cells with aspirin-d₃ (deuterated aspirin) and the "light" labeled cells with a vehicle control.

-

Combine equal amounts of protein from the "heavy" and "light" cell populations.

-

Digest the mixed protein sample with an enzyme such as trypsin.

-

Enrich for acetylated peptides using antibodies specific for acetyl-lysine.

-

Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The mass difference between the "heavy" and "light" peptides allows for the relative quantification of acetylation at specific sites. The use of aspirin-d₃ allows for the direct identification of aspirin-donated acetyl groups.

-

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows implicated in the off-target effects of aspirin.

Caption: Aspirin's modulation of the Wnt/β-catenin signaling pathway.

Caption: Inhibition of the NF-κB signaling pathway by aspirin.

Caption: Experimental workflow for identifying aspirin-acetylated proteins.

References

- 1. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NO-donating aspirin inhibits the activation of NF-κB in human cancer cell lines and Min mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of aspirin on the Wnt/beta-catenin pathway is mediated via protein phosphatase 2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutic utility of aspirin in the ApcMin/+ murine model of colon carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In Vitro Characterization and Potency of Antiplatelet Agent 1: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the in vitro characterization and potency determination of "Antiplatelet Agent 1," a novel, reversible, and selective antagonist of the P2Y12 receptor. The document details the core methodologies, presents quantitative data in a structured format, and illustrates key pathways and workflows to facilitate understanding and replication of these essential preclinical assessments.

Introduction to this compound

This compound is an investigational small molecule belonging to the non-thienopyridine class of P2Y12 receptor antagonists. The P2Y12 receptor, a crucial G-protein coupled receptor on the platelet surface, is a primary target for antiplatelet therapy.[1][2] When activated by adenosine diphosphate (ADP), it triggers a signaling cascade that leads to platelet activation, aggregation, and thrombus formation.[1][2] By reversibly inhibiting this receptor, this compound aims to reduce thrombotic events with a potentially favorable bleeding profile compared to irreversible inhibitors. This guide outlines the in vitro assays required to confirm its mechanism of action and quantify its potency.

Mechanism of Action and Signaling Pathway

This compound functions by directly and reversibly binding to the P2Y12 receptor. This competitive antagonism prevents ADP from binding and initiating the intracellular signaling cascade that leads to platelet activation. The key downstream effects of P2Y12 inhibition include the suppression of adenylyl cyclase activity, leading to lower levels of cyclic AMP (cAMP), and the prevention of glycoprotein IIb/IIIa (GPIIb/IIIa) receptor activation.[1] The inactivation of the GPIIb/IIIa receptor is the final common pathway for platelet aggregation, as it prevents the binding of fibrinogen, which bridges adjacent platelets.

Caption: P2Y12 signaling pathway and the inhibitory action of this compound.

Potency and Selectivity Assessment

The potency of this compound is determined by its ability to inhibit ADP-induced platelet aggregation. This is typically quantified by the half-maximal inhibitory concentration (IC50). Selectivity is assessed by comparing its activity against other platelet activation pathways.

Summary of In Vitro Potency

| Assay Type | Agonist (Concentration) | Species | Matrix | Key Parameter | Value |

| Light Transmission Aggregometry | ADP (10 µM) | Human | Platelet-Rich Plasma | IC50 | 85 nM |

| Light Transmission Aggregometry | ADP (10 µM) | Cynomolgus | Platelet-Rich Plasma | IC50 | 110 nM |

| Whole Blood Aggregometry | ADP (5 µM) | Human | Whole Blood | IC50 | 150 nM |

| Flow Cytometry (P-selectin) | ADP (5 µM) | Human | Whole Blood | IC50 | 95 nM |

| VASP Phosphorylation Assay | PGE1 (1 µM) + ADP (5 µM) | Human | Whole Blood | IC50 | 80 nM |

Summary of In Vitro Selectivity

| Assay Type | Agonist (Concentration) | Species | Matrix | This compound (IC50) |

| Light Transmission Aggregometry | Arachidonic Acid (1 mM) | Human | Platelet-Rich Plasma | > 100 µM |

| Light Transmission Aggregometry | Collagen (5 µg/mL) | Human | Platelet-Rich Plasma | > 50 µM |

| Light Transmission Aggregometry | Thrombin (0.1 U/mL) | Human | Platelet-Rich Plasma | > 50 µM |

Detailed Experimental Protocols

Accurate and reproducible in vitro characterization relies on standardized experimental protocols. The following sections detail the methodologies for the key assays used to characterize this compound.

Light Transmission Aggregometry (LTA)

LTA is considered the gold standard for assessing platelet function. It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Experimental Workflow:

References

An In-depth Technical Guide on the Molecular Interaction of Antiplatelet Agent 1 with Platelet Membranes

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: "Antiplatelet agent 1" is a hypothetical agent. For the purposes of this technical guide, its characteristics and interactions are modeled after the well-documented antiplatelet drug, Ticagrelor.

Introduction

Platelet activation and aggregation are critical physiological processes in hemostasis. However, their dysregulation can lead to pathological thrombus formation, a primary cause of major adverse cardiovascular events such as myocardial infarction and stroke. The platelet membrane is rich in a variety of receptors that, upon agonist binding, initiate intracellular signaling cascades culminating in platelet activation. A key player in this process is the P2Y12 receptor, a G protein-coupled receptor (GPCR) for which adenosine diphosphate (ADP) is the endogenous agonist.[1][2] Pharmacological inhibition of the P2Y12 receptor is a cornerstone of modern antiplatelet therapy.[3]

This guide provides a detailed technical overview of the molecular interactions between a model antiplatelet agent, "this compound" (hereafter referred to as Agent 1), and the platelet membrane, with a specific focus on its interaction with the P2Y12 receptor.

Molecular Target: The P2Y12 Receptor

The P2Y12 receptor is a member of the Gi family of GPCRs and plays a central role in amplifying and sustaining the platelet activation response.[1][4] Upon binding of ADP, the P2Y12 receptor undergoes a conformational change, leading to the activation of the coupled Gi protein. This initiates a signaling cascade that ultimately results in the activation of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, the final common pathway for platelet aggregation.

Molecular Interaction of Agent 1 with the P2Y12 Receptor

Agent 1 is a direct-acting, reversible antagonist of the P2Y12 receptor. Unlike thienopyridines (e.g., clopidogrel), which are prodrugs that irreversibly bind to the P2Y12 receptor, Agent 1 does not require metabolic activation and its binding is non-covalent.

The interaction of Agent 1 with the P2Y12 receptor is characterized by the following:

-

Allosteric Binding: Agent 1 binds to a site on the P2Y12 receptor that is distinct from the ADP binding site. This allosteric binding induces a conformational change in the receptor that "locks" it in an inactive state, preventing G-protein activation even when ADP is bound.

-

Reversibility: The binding of Agent 1 is reversible, meaning that as the plasma concentration of the agent decreases, it dissociates from the receptor, allowing the receptor to regain its function. This property contributes to a more predictable and rapid offset of its antiplatelet effect.

-

Non-Competitive Inhibition: Due to its allosteric binding mode, Agent 1 exhibits non-competitive inhibition of ADP-induced receptor signaling.

Downstream Signaling Pathways Affected by Agent 1

By locking the P2Y12 receptor in an inactive state, Agent 1 effectively blocks the downstream signaling cascade. The primary pathway inhibited is the Gi-mediated pathway, which includes:

-